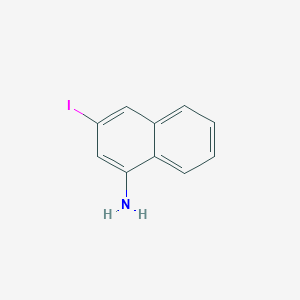
1-Amino-3-iodonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-iodonaphthalene, also known as this compound, is an organic compound with the molecular formula C10H8IN. It is a derivative of naphthalene, where an iodine atom is substituted at the third position and an amino group at the first position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-iodonaphthalene typically involves the iodination of naphthalen-1-amine. One common method is the Sandmeyer reaction, where naphthalen-1-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position. The reaction conditions usually involve low temperatures and acidic environments to facilitate the diazotization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include substituted naphthalenes, nitro derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Amino-3-iodonaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active compounds and fluorescent probes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-Amino-3-iodonaphthalene exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom and amino group provide sites for electrophilic and nucleophilic attacks, respectively, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .
Comparación Con Compuestos Similares
3-Amino-1-iodonaphthalene: Similar in structure but with the amino group at the third position and iodine at the first position.
1-Iodonaphthalen-2-amine: Another isomer with different substitution patterns.
Uniqueness: The presence of both iodine and amino groups in specific positions allows for versatile chemical modifications and functionalization .
Propiedades
Número CAS |
90841-85-3 |
|---|---|
Fórmula molecular |
C10H8IN |
Peso molecular |
269.08 g/mol |
Nombre IUPAC |
3-iodonaphthalen-1-amine |
InChI |
InChI=1S/C10H8IN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 |
Clave InChI |
WVPWDYVGTSSPHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)I |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















